molecular formula C10H10BrClOS B14076889 1-(3-(Bromomethyl)-2-mercaptophenyl)-2-chloropropan-1-one

1-(3-(Bromomethyl)-2-mercaptophenyl)-2-chloropropan-1-one

Cat. No.: B14076889
M. Wt: 293.61 g/mol
InChI Key: JRYMHBBBLKQQLZ-UHFFFAOYSA-N
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Description

1-(3-(Bromomethyl)-2-mercaptophenyl)-2-chloropropan-1-one is an organic compound that features a bromomethyl group, a mercapto group, and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Bromomethyl)-2-mercaptophenyl)-2-chloropropan-1-one typically involves multi-step organic reactionsFor example, the bromination of a pyrene solution in carbon tetrachloride using a bromine solution in carbon tetrachloride can be employed . The reaction conditions often require controlled temperatures and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent functionalization steps. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The choice of reagents and catalysts plays a crucial role in the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Bromomethyl)-2-mercaptophenyl)-2-chloropropan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

1-(3-(Bromomethyl)-2-mercaptophenyl)-2-chloropropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-(Bromomethyl)-2-mercaptophenyl)-2-chloropropan-1-one involves its interaction with molecular targets through its functional groups. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The mercapto group can form covalent bonds with thiol-containing proteins, potentially inhibiting their function. The chloropropanone moiety can participate in various chemical reactions, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-(Bromomethyl)-2-mercaptophenyl)-2-chloropropan-1-one is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications and potential for diverse research applications.

Properties

Molecular Formula

C10H10BrClOS

Molecular Weight

293.61 g/mol

IUPAC Name

1-[3-(bromomethyl)-2-sulfanylphenyl]-2-chloropropan-1-one

InChI

InChI=1S/C10H10BrClOS/c1-6(12)9(13)8-4-2-3-7(5-11)10(8)14/h2-4,6,14H,5H2,1H3

InChI Key

JRYMHBBBLKQQLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CC(=C1S)CBr)Cl

Origin of Product

United States

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